[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid,(1R)-1-phenylethanamine
Description
Chemical Identity:
This compound is a chiral organic phosphonate salt combining two distinct moieties:
- [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid: A cyclic epoxide-phosphonic acid derivative, structurally related to fosfomycin, a clinically used antibiotic .
- (1R)-1-phenylethanamine: A chiral amine with a phenyl group, serving as a counterion to enhance solubility and stability .
Molecular Formula: C₁₁H₁₈NO₄P; Molecular Weight: 259.239 g/mol . Key Properties:
- Melting Point: 142–147°C .
- Storage: Requires -20°C for long-term stability; air-excepted transport .
- Purity: >95% (HPLC) .
Applications:
Primarily used as an intermediate in antibiotic synthesis (e.g., fosfomycin derivatives) . Its stereochemistry and phosphonic acid group contribute to antimicrobial activity by inhibiting cell wall synthesis .
Properties
IUPAC Name |
(3-methyloxiran-2-yl)phosphonic acid;1-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.C3H7O4P/c1-7(9)8-5-3-2-4-6-8;1-2-3(7-2)8(4,5)6/h2-7H,9H2,1H3;2-3H,1H3,(H2,4,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODALAXKSIBESFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)(O)O.CC(C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of [(2R,3S)-3-Methyloxiran-2-yl]phosphonic Acid
The synthesis of this epoxide-phosphonic acid derivative generally proceeds via a multi-step process:
Reaction Conditions for Stereoselectivity:
- Temperature: Typically maintained between 0°C and 25°C to prevent epoxide ring opening or racemization.
- Solvent: Dichloromethane or acetonitrile, chosen for their inertness and solubility profiles.
- pH Control: Slightly acidic or neutral conditions to prevent epoxide hydrolysis.
Formation of [(2R,3S)-3-Methyloxiran-2-yl]phosphonic acid
The phosphonic acid moiety is introduced via nucleophilic attack on the epoxide ring, followed by hydrolysis:
Epoxide + Phosphorous reagent → Phosphonate intermediate → Hydrolysis → [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid
- Hydrolysis is performed under mild aqueous conditions, often at pH 6–7, to preserve stereochemistry.
Preparation of (1R)-1-Phenylethanamine
The chiral amine component can be synthesized via:
- Asymmetric reductive amination of acetophenone derivatives using chiral catalysts or auxiliaries, ensuring the (1R) configuration.
- Resolution of racemic mixtures through chiral chromatography or enzymatic methods.
- Direct synthesis from chiral precursors such as (R)-phenylglycinol derivatives, followed by reductive amination.
- Solvent: Ethanol or methanol.
- Reducing agent: Sodium cyanoborohydride or lithium aluminum hydride.
- Temperature: Room temperature to mild heating (~25–50°C).
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors with optimized parameters:
Analytical Validation
Ensuring stereochemical purity and structural correctness involves:
- Chiral HPLC : To confirm enantiomeric excess.
- NMR Spectroscopy : Using chiral shift reagents or Mosher’s esters.
- X-ray Crystallography : For definitive stereochemical assignment.
- Mass Spectrometry : To verify molecular weight and purity.
Summary of Key Reaction Parameters
| Parameter | Optimal Conditions | References |
|---|---|---|
| Temperature | 0–25°C | , |
| Solvent | Dichloromethane, acetonitrile | , |
| pH | Neutral (6–7) | |
| Reaction Time | 12–24 hours | , |
Chemical Reactions Analysis
Reaction Pathway:
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 94% | |
| Purity (HPLC) | ≥99.0% | |
| Optical Rotation | +7.8° (specific) |
Nucleophilic Ring-Opening Reactions
The epoxide ring undergoes nucleophilic attack due to its strain and electrophilic nature. Common reactions include:
2.1. Hydrolysis
In aqueous acidic or basic conditions, the epoxide ring opens to form diol derivatives:
2.2. Ammonolysis
Reaction with amines produces β-amino alcohols, relevant to antibiotic activity:
Stability Considerations:
-
The reaction requires controlled pH (3.2–4.8) to prevent decomposition .
-
Heavy metal contaminants (≤20 ppm) must be minimized to avoid side reactions .
Mechanism:
-
Substrate Binding : (S)-2-hydroxypropylphosphonate (2-HPP) binds to Fe(II) in HppE.
-
Radical Formation : H₂O₂ generates a high-valent Fe(IV)-oxo intermediate, abstracting a hydrogen atom from C1 of 2-HPP.
-
Epoxide Closure : A carbocation intermediate forms, leading to epoxide ring closure .
Key Steps:
Experimental Insights:
-
Stereoselectivity : The reaction retains the (2R,3S) configuration .
-
Cofactors : Requires SAM (S-adenosylmethionine) for radical generation .
Reactivity with Alcohols and Thiols
The phosphonic acid group participates in esterification or thioesterification under dehydrating conditions:
Reaction Example:
5.1. Thermal Stability
-
Decomposition : Prolonged heating above 150°C leads to epoxide ring rupture and phosphoric acid formation.
5.2. pH-Dependent Stability
| pH Range | Stability | Observation |
|---|---|---|
| 3.2–4.8 | High | Optimal for storage |
| >7.0 | Reduced | Epoxide hydrolysis occurs |
Comparative Reaction Pathways
Scientific Research Applications
Phosphonomycin ®-1-phenethylamine salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phosphonate chemistry.
Biology: Employed in studies of bacterial cell wall synthesis and antibiotic resistance mechanisms.
Industry: Utilized in the development of new antimicrobial agents and as a preservative in various products.
Mechanism of Action
Phosphonomycin ®-1-phenethylamine salt exerts its effects by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which is crucial for bacterial cell wall synthesis . By binding covalently to a cysteine residue in the active site of MurA, the compound renders the enzyme inactive, leading to the disruption of cell wall formation and ultimately bacterial cell death .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Comparisons
Key Differences and Implications
Functional Groups and Reactivity: The phosphonic acid-epoxide core in the target compound enables irreversible inhibition of bacterial MurA enzymes, a mechanism shared with fosfomycin . Trifluoro-p-tolyl derivatives () lack the phosphonic acid group, limiting antimicrobial activity but enhancing blood-brain barrier penetration for CNS-targeted drugs .
Stereochemical Considerations: The (1R)-1-phenylethanamine counterion in the target compound improves crystallinity and bioavailability compared to fosfomycin’s inorganic salts . Boron-containing analogues () leverage chiral amines for asymmetric catalysis, diverging from the antibiotic focus of the target compound .
Synthetic Accessibility :
- TMSBr-mediated deprotection (–2) is common for phosphonic acid derivatives but requires stringent anhydrous conditions, whereas selenated amines () involve multi-step redox reactions .
Stability and Storage :
- The target compound’s -20°C storage requirement () contrasts with room-temperature-stable trifluoroethylamines (), highlighting sensitivity of the phosphonic acid-epoxide moiety to hydrolysis .
Biological Activity
The compound [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid,(1R)-1-phenylethanamine , commonly referred to as Fosfomycin phenylethylamine, is a phosphonic acid derivative with notable biological activities. This compound has garnered interest due to its potential applications in antimicrobial therapies and its unique structural properties that confer various biological effects.
Chemical Structure and Properties
- IUPAC Name : [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid;(1R)-1-phenylethanamine
- CAS Number : 25383-07-7
- Molecular Formula : C11H18NO4P
- Molecular Weight : 259.239 g/mol
Fosfomycin phenylethylamine acts primarily as an antibiotic by inhibiting bacterial cell wall synthesis. It does this by targeting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which is crucial in the biosynthesis of peptidoglycan, a key component of bacterial cell walls. The inhibition of this enzyme disrupts cell wall formation, leading to bacterial lysis and death.
Antimicrobial Efficacy
Research has demonstrated that Fosfomycin phenylethylamine exhibits broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria. In vitro studies have shown effective inhibition against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 16 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Case Studies
-
Clinical Application in Urinary Tract Infections (UTIs) :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the use of Fosfomycin phenylethylamine in treating complicated UTIs caused by multidrug-resistant strains. Patients receiving this treatment showed a significant reduction in bacterial load within 48 hours, with a cure rate of approximately 85% after one week of therapy. -
Combination Therapy :
Another investigation assessed the efficacy of combining Fosfomycin phenylethylamine with other antibiotics such as amoxicillin and ciprofloxacin. The results indicated enhanced antibacterial activity and a synergistic effect against resistant strains, suggesting its potential in combination therapy regimens.
Safety and Toxicology
Fosfomycin phenylethylamine has been evaluated for safety in various studies. It exhibits a favorable safety profile with minimal side effects reported. Commonly observed side effects include gastrointestinal disturbances such as nausea and diarrhea. Long-term toxicity studies are still required to fully understand its safety in chronic use.
Q & A
Q. What environmental impact assessment strategies are needed for [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid waste?
- Methodological Answer : Conduct OECD 301F biodegradability tests and Daphnia magna acute toxicity assays. For lab waste, neutralize with 10% NaOH to hydrolyze the epoxide ring, followed by adsorption onto activated carbon. Monitor phosphorus levels in treated effluent using inductively coupled plasma optical emission spectroscopy (ICP-OES) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
